molecular formula C12H16O3 B156502 4-Tert-butylphenoxyacetic acid CAS No. 1798-04-5

4-Tert-butylphenoxyacetic acid

Cat. No. B156502
CAS RN: 1798-04-5
M. Wt: 208.25 g/mol
InChI Key: FBIGAJNVRFKBJL-UHFFFAOYSA-N
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Patent
US05869735

Procedure details

94% pure acid (melting point 93° to 95° C., 1.4% of residual phenol) was prepared in an analogous manner in a yield of 93.8% of theory from 4-tert-butylphenol and methylchloroacetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
93.8%

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].C[O:13][C:14](=[O:17])[CH2:15]Cl>>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([O:11][CH2:15][C:14]([OH:17])=[O:13])=[CH:9][CH:10]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(C=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(CCl)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(OCC(=O)O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.